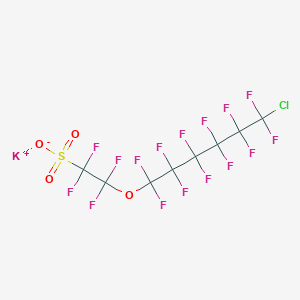![molecular formula C24H45NO12 B12081438 N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)
N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltobionic acid is an aldonic acid derived from the oxidation of maltose. It is a stereoisomer of lactobionic acid and has been recognized for its excellent antioxidant, metal-chelating, and moisturizing properties . Maltobionic acid is utilized in various industries, including food, cosmetics, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Maltobionic acid can be synthesized through the oxidation of maltose using chemical or biological methods. One common method involves the use of quinoprotein glucose dehydrogenase from Pseudomonas taetrolens . The reaction parameters such as temperature, cell density, and cell harvest time are optimized to improve the production yield . Another method involves the use of genetically modified Escherichia coli strains that express glucose dehydrogenase and pyrroloquinoline quinone synthesis genes .
Industrial Production Methods
Industrial production of maltobionic acid often employs whole-cell biocatalysis using recombinant Pseudomonas taetrolens . This method is preferred due to its high yield and productivity. The use of high-maltose corn syrup as a substrate can further reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Maltobionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of maltose to maltobionic acid is a key reaction in its synthesis .
Common Reagents and Conditions
Common reagents used in the oxidation of maltose to maltobionic acid include quinoprotein glucose dehydrogenase and pyrroloquinoline quinone . The reaction conditions typically involve controlled temperature and pH to optimize the yield .
Major Products Formed
The primary product formed from the oxidation of maltose is maltobionic acid. Other by-products may include maltulose and 2-keto maltobionic acid .
Aplicaciones Científicas De Investigación
Maltobionic acid has a wide range of scientific research applications:
Mecanismo De Acción
Maltobionic acid exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage.
Chelation: Maltobionic acid binds metal ions, reducing their availability for catalyzing harmful reactions.
Moisturizing: It enhances skin hydration by attracting and retaining water molecules.
Antibacterial: Maltobionic acid disrupts bacterial cell walls, leading to cell death.
Comparación Con Compuestos Similares
Maltobionic acid is similar to other aldobionic acids such as lactobionic acid and cellobionic acid . it has unique properties that make it suitable for specific applications:
Lactobionic Acid: Both compounds have excellent moisturizing properties, but maltobionic acid is derived from maltose, while lactobionic acid is derived from lactose.
Cellobionic Acid: This compound is derived from cellobiose and shares similar antioxidant and chelating properties with maltobionic acid.
Similar Compounds
- Lactobionic acid
- Cellobionic acid
Maltobionic acid stands out due to its unique combination of properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C24H45NO12 |
|---|---|
Peso molecular |
539.6 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C12H23N.C12H22O12/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h11-13H,1-10H2;3-10,12-20H,1-2H2,(H,21,22) |
Clave InChI |
NPOIXYCQKIAOPS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


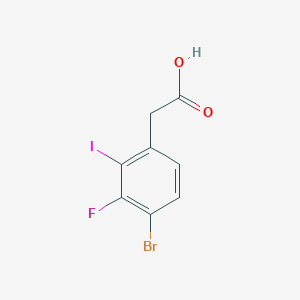
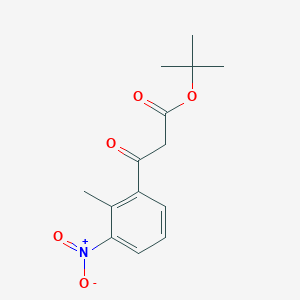




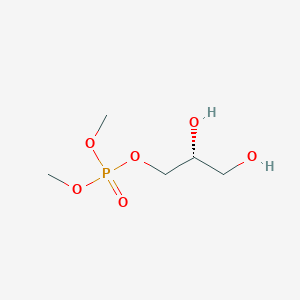

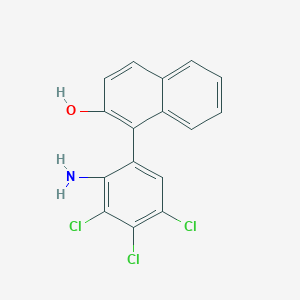

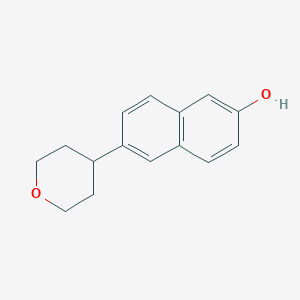
![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
